Methyl 3-(4-cyano-3-fluorophenyl)benzoate
Description
Methyl 3-(4-cyano-3-fluorophenyl)benzoate is a substituted methyl benzoate derivative featuring a 4-cyano-3-fluorophenyl group at the 3-position of the benzoate ring. Its core structure—a benzoate ester with electron-withdrawing substituents (cyano and fluoro groups)—suggests utility in modulating electronic properties, solubility, and biological activity. Similar compounds, such as those in and , demonstrate roles as intermediates in drug discovery, particularly in sirtuin inhibition and liquid crystal synthesis .
Properties
IUPAC Name |
methyl 3-(4-cyano-3-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWBUAHBPUYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743044 | |
| Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-52-0 | |
| Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyano-3-fluorophenyl)benzoate typically involves the esterification of 3-(4-cyano-3-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyano-3-fluorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for the reduction of the cyano group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Reduction: The major product is Methyl 3-(4-aminophenyl)benzoate.
Hydrolysis: The major product is 3-(4-cyano-3-fluorophenyl)benzoic acid.
Scientific Research Applications
Methyl 3-(4-cyano-3-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(4-cyano-3-fluorophenyl)benzoate exerts its effects depends on its interaction with molecular targets. The cyano and fluorine groups can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may interact with different biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs of methyl 3-(4-cyano-3-fluorophenyl)benzoate include:
Notes:
- The 4-cyano-3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to analogs with methyl or methoxy groups.
- Trifluoromethyl and cyano substituents (as in and ) are associated with increased thermal stability and binding affinity in biological targets .
Physicochemical Properties
- Polarity: The cyano and fluoro groups increase polarity compared to non-substituted methyl benzoates (e.g., methyl benzoate in ). This may reduce logP values, impacting bioavailability.
- Thermal Stability: Compounds with trifluoromethyl or cyano groups (e.g., and ) exhibit higher decomposition temperatures, suggesting similar stability for the target compound .
- Solubility : The ester group enhances solubility in organic solvents, while polar substituents may improve aqueous solubility marginally.
Biological Activity
Methyl 3-(4-cyano-3-fluorophenyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C16H14FNO2, exhibits a unique structure that contributes to its biological activity. The presence of the cyano and fluorine groups enhances its lipophilicity and potential interactions with biological targets.
Target Interactions:
- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its binding affinity to these enzymes can modulate their activity, leading to altered cellular functions.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Biochemical Pathways:
- The compound's action primarily affects pathways related to inflammation and cancer progression. It has been observed to downregulate pro-inflammatory cytokines and upregulate apoptosis-related proteins in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT-29 (Colon) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Modulation of apoptotic pathways |
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects. It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Table 2: Anti-inflammatory Activity
| Assay | Result |
|---|---|
| NO Production (µM) | Decreased by 40% at 10 µM |
| TNF-alpha Release (pg/mL) | Reduced by 50% at 5 µM |
Case Studies
-
Case Study on Cancer Cell Lines:
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death . -
Inflammation Model:
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers, demonstrating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
